2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide 2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 445383-39-1
VCID: VC21483523
InChI: InChI=1S/C25H23N5OS3/c1-30-8-6-20-19(12-30)23(15-7-9-32-13-15)18(11-27)24(28-20)33-14-22(31)29-25-17(10-26)16-4-2-3-5-21(16)34-25/h7,9,13H,2-6,8,12,14H2,1H3,(H,29,31)
SMILES: CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C#N)C5=CSC=C5
Molecular Formula: C25H23N5OS3
Molecular Weight: 505.7g/mol

2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

CAS No.: 445383-39-1

Cat. No.: VC21483523

Molecular Formula: C25H23N5OS3

Molecular Weight: 505.7g/mol

* For research use only. Not for human or veterinary use.

2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide - 445383-39-1

Specification

CAS No. 445383-39-1
Molecular Formula C25H23N5OS3
Molecular Weight 505.7g/mol
IUPAC Name 2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Standard InChI InChI=1S/C25H23N5OS3/c1-30-8-6-20-19(12-30)23(15-7-9-32-13-15)18(11-27)24(28-20)33-14-22(31)29-25-17(10-26)16-4-2-3-5-21(16)34-25/h7,9,13H,2-6,8,12,14H2,1H3,(H,29,31)
Standard InChI Key IOMXRXNKNDXXON-UHFFFAOYSA-N
SMILES CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C#N)C5=CSC=C5
Canonical SMILES CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C#N)C5=CSC=C5

Introduction

Chemical Properties and Structural Analysis

The compound 2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is identified by CAS No. 445383-39-1 and represents a significant molecule in medicinal chemistry research due to its complex structure and functional groups. The molecular properties of this compound are presented in Table 1, showcasing its detailed chemical identity.

Table 1: Chemical Properties of 2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

PropertyValue
CAS Number445383-39-1
Molecular FormulaC25H23N5OS3
Molecular Weight505.7 g/mol
IUPAC Name2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Standard InChIInChI=1S/C25H23N5OS3/c1-30-8-6-20-19(12-30)23(15-7-9-32-13-15)18(11-27)24(28-20)33-14-22(31)29-25-17(10-26)16-4-2-3-5-21(16)34-25/h7,9,13H,2-6,8,12,14H2,1H3,(H,29,31)

Structural Components

The structure of this compound is particularly noteworthy for its integration of several pharmacologically relevant moieties. It combines elements of naphthyridine and benzothiophene, both of which are known for their significant biological activities. The naphthyridine core constitutes a bicyclic system containing two nitrogen atoms in a six-membered ring, while the benzothiophene component features a benzene ring fused to a thiophene ring.

Structure-Activity Relationships

Understanding the structure-activity relationships (SARs) for 2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide provides valuable insights into its pharmacological potential. By examining the contributions of each structural component, we can better understand how this compound might interact with biological targets.

Key Structural Components and Their Contributions

Similar compounds with thiophene-cyanoacrylate fragments have been studied for various applications, including as components in dye-sensitized solar cells, highlighting the versatility of these structural elements beyond medicinal applications .

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide, it is valuable to compare it with structurally related compounds that have been more extensively characterized.

Comparison with Other Thiophene-Containing Compounds

Thiophene-containing compounds such as ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate have been synthesized and characterized through crystal structure analysis . These related compounds provide insights into the structural arrangements and intermolecular interactions that might be expected for our compound of interest.

Table 2: Comparison of 2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide with Related Compounds

CompoundStructural ElementsPotential ActivitiesKey Differences
2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamideNaphthyridine core, Benzothiophene, Multiple cyano groupsMAO inhibition, Anticancer, Anti-inflammatoryComplex structure with multiple functional groups
Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylateThiophene ring, Cyano group, Acrylate moietyPotential applications in DSSCs, Biological precursorSimpler structure, Contains ester instead of amide
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylateThiophene ring, Cyano group, Acrylate moietySimilar to above, Multiple polymorphic formsLacks methyl substitution on thiophene ring
N-((4-Aminophenyl)sulfonyl)acetamideSulfonamide group, Acetamide moietyAntibiotic, Potential anti-inflammatoryLacks thiophene and naphthyridine structures

Structural Features Affecting Crystal Packing

Studying related compounds provides insights into how structural features affect crystal packing and intermolecular interactions. For instance, the ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate compound exists in multiple polymorphic forms, with different crystal packing arrangements . These differences in crystal structure can significantly impact physicochemical properties such as solubility, stability, and bioavailability.

The planar arrangements observed in related thiophene-cyanoacrylate compounds, where "all non-H atoms are planar except for the methyl of the ethyl groups" , suggest that our compound of interest might also adopt similar conformations that maximize conjugation across the molecule.

Research Applications and Future Directions

The complex structure and potential biological activity of 2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide position it as a valuable research tool and potential therapeutic candidate. Current research applications and future directions for investigating this compound include several promising avenues.

Current Research Applications

As a research compound, this molecule offers several applications:

  • Probe for Biological Mechanisms: The compound can serve as a chemical probe to investigate specific biological pathways, particularly those involving MAO enzymes or cancer-related targets.

  • Structure-Activity Relationship Studies: Modifications of its structure can provide insights into which molecular features are essential for biological activity.

  • Synthetic Methodology Development: The complex structure presents challenges that drive innovations in synthetic organic chemistry.

Future Research Directions

Future investigations with this compound might focus on:

  • Detailed Pharmacokinetic Profiling: Studies to determine absorption, distribution, metabolism, and excretion properties would be essential for therapeutic development.

  • Target Identification and Validation: Specific molecular targets and binding mechanisms need to be elucidated through biochemical and cellular assays.

  • Development of Analogues: Creating structural variants could optimize properties such as potency, selectivity, and physicochemical characteristics.

  • Therapeutic Area Expansion: Beyond neurodegenerative diseases and cancer, exploring potential applications in other therapeutic areas based on emerging data.

  • Crystallographic Studies: Detailed X-ray crystallography could provide insights into the three-dimensional structure and potential binding modes with target proteins.

The presence of multiple pharmacophores within this single molecule suggests potential dual or multi-target activity, an increasingly valued property in drug discovery for complex diseases where modulation of multiple pathways may provide therapeutic advantages.

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